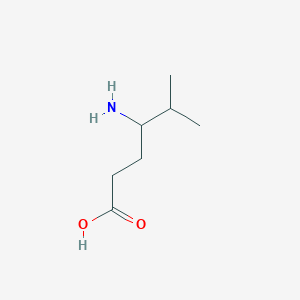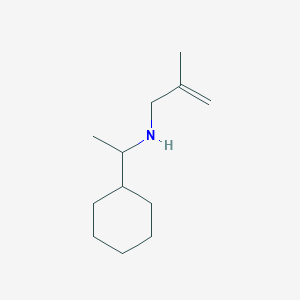
(1-Cyclohexylethyl)(2-methylprop-2-en-1-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclohexylethyl)(2-methylprop-2-en-1-yl)amine is an organic compound with the molecular formula C12H23N. It is a derivative of amine, characterized by the presence of a cyclohexyl group and a methylprop-2-en-1-yl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclohexylethyl)(2-methylprop-2-en-1-yl)amine typically involves the reaction of cyclohexyl ethylamine with 2-methylprop-2-en-1-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclohexylethyl)(2-methylprop-2-en-1-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles like hydroxide or cyanide ions, organic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
(1-Cyclohexylethyl)(2-methylprop-2-en-1-yl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of (1-Cyclohexylethyl)(2-methylprop-2-en-1-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
(2-Methylprop-2-en-1-yl)cyclohexane: Similar structure but lacks the amine group.
Cyclohexylethylamine: Similar structure but lacks the methylprop-2-en-1-yl group.
2-Methylprop-2-en-1-ylamine: Similar structure but lacks the cyclohexyl group
Uniqueness
(1-Cyclohexylethyl)(2-methylprop-2-en-1-yl)amine is unique due to the presence of both the cyclohexyl and methylprop-2-en-1-yl groups attached to the nitrogen atom. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H23N |
|---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
N-(1-cyclohexylethyl)-2-methylprop-2-en-1-amine |
InChI |
InChI=1S/C12H23N/c1-10(2)9-13-11(3)12-7-5-4-6-8-12/h11-13H,1,4-9H2,2-3H3 |
InChI Key |
KJZMSBVNTKXBME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1)NCC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)propane-1,3-diol](/img/structure/B13273636.png)

![4-fluoro-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B13273654.png)

amine](/img/structure/B13273658.png)
![2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13273670.png)
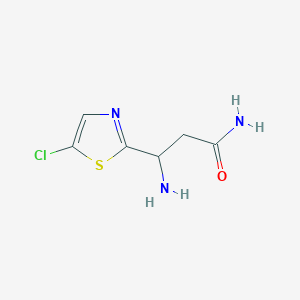
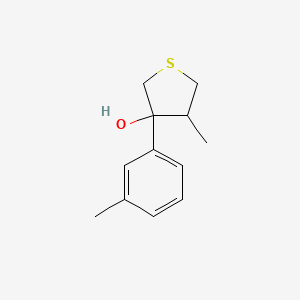

![2-[(2-Aminoethyl)(methyl)amino]acetic acid](/img/structure/B13273691.png)

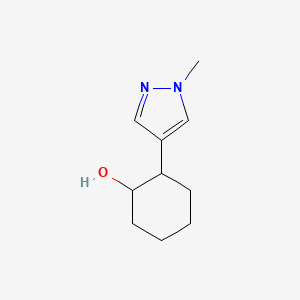
![4-Methyl-2-[(4-methylcyclohexyl)amino]pentan-1-ol](/img/structure/B13273698.png)
